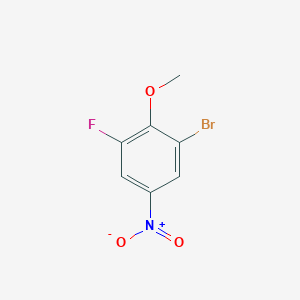

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJMNFQCIBHJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654736 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-36-1 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded route for the synthesis of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a key substituted nitrobenzene intermediate in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the readily available starting material, 2-bromo-4-fluorophenol. This guide elucidates the strategic rationale behind each synthetic step, detailing reaction mechanisms, and providing a robust, step-by-step experimental protocol. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology. All claims and protocols are supported by authoritative sources to ensure scientific integrity.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound, the value of which is rooted in its potential as a versatile building block in organic synthesis. The strategic placement of bromo, fluoro, methoxy, and nitro substituents on the benzene ring offers multiple reactive sites for further chemical transformations, making it an attractive scaffold for the synthesis of complex target molecules in medicinal chemistry and materials science.

The synthesis of polysubstituted nitrobenzenes is a fundamental aspect of modern organic chemistry, providing essential intermediates for a wide range of applications.[1] The selection of a synthetic route must consider factors such as the availability and cost of starting materials, the regioselectivity of each transformation, and the overall yield and purity of the final product.

This guide outlines a logical and efficient three-step synthesis commencing from 2-bromo-4-fluorophenol. The chosen strategy involves:

-

Nitration of 2-bromo-4-fluorophenol to introduce the nitro group, yielding 2-bromo-4-fluoro-6-nitrophenol.

-

Methylation of the phenolic hydroxyl group to form the methoxy ether.

-

Regioselective Bromination to introduce the final bromine atom at the desired position.

This sequence is dictated by the directing effects of the substituents at each stage, ensuring the desired isomer is the major product.

Elucidation of the Synthetic Pathway: A Mechanistic Perspective

The successful synthesis of this compound hinges on a thorough understanding of the principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring.

Step 1: Nitration of 2-Bromo-4-fluorophenol

The initial step involves the nitration of 2-bromo-4-fluorophenol. The hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups are all ortho-, para-directing.[2][3] However, the hydroxyl group is a strongly activating group, while the halogens are deactivating.[3] The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the fluorine atom, and one ortho position is blocked by the bromine atom. Therefore, nitration will occur at the other ortho position, C6, to yield 2-bromo-4-fluoro-6-nitrophenol.

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]

Step 2: Methylation of 2-Bromo-4-fluoro-6-nitrophenol

The second step is the methylation of the phenolic hydroxyl group of 2-bromo-4-fluoro-6-nitrophenol to form the corresponding methoxy derivative. This is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a suitable base (e.g., sodium hydroxide or potassium carbonate), acts as a nucleophile and attacks a methylating agent, typically iodomethane or dimethyl sulfate.

Step 3: Synthesis of the Final Product

The final step involves the synthesis of this compound from 2-bromo-4-fluoro-6-nitrophenol and iodomethane. This reaction proceeds via a Williamson ether synthesis, where the phenolic proton of 2-bromo-4-fluoro-6-nitrophenol is first abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of iodomethane, resulting in the formation of the desired methoxy ether and an iodide salt as a byproduct.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 2-Bromo-4-fluorophenol | ≥98% | Commercially Available |

| Concentrated Nitric Acid (68%) | Reagent Grade | Commercially Available |

| Concentrated Sulfuric Acid (98%) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Bicarbonate | Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

| 2-Bromo-4-fluoro-6-nitrophenol | (Product of Step 1) | - |

| Iodomethane | ≥99% | Commercially Available |

| Potassium Carbonate | Anhydrous | Commercially Available |

| Acetone | Anhydrous | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.3 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (20 mL) to the stirred solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.0 mL, 83.7 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Separate the organic layer and wash it sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-fluoro-6-nitrophenol as a yellow solid.

Step 2: Synthesis of this compound

-

To a 250 mL round-bottom flask, add 2-bromo-4-fluoro-6-nitrophenol (10.0 g, 42.4 mmol), anhydrous potassium carbonate (8.8 g, 63.6 mmol), and acetone (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane (3.9 mL, 63.6 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic route from 2-bromo-4-fluorophenol to the target compound.

Caption: Synthetic pathway for this compound.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 0 °C to RT | 80-90% |

| 2 | Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 75-85% |

Conclusion

This guide has detailed a reliable and well-reasoned synthetic route for the preparation of this compound. By starting with 2-bromo-4-fluorophenol and proceeding through a sequence of nitration and methylation, the target compound can be obtained in good overall yield. The provided experimental protocol is designed to be reproducible and scalable for research and development purposes. The mechanistic explanations for each step, grounded in the principles of electrophilic aromatic substitution, provide a solid foundation for understanding and optimizing this synthesis.

References

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

Sources

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

An In-Depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aromatic compound 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. Due to the limited availability of specific experimental data for this particular isomer, this document also leverages data from its close structural isomer, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS No. 1137869-91-0), to provide a thorough and practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural Elucidation and Nomenclature

The nomenclature of polysubstituted benzene rings follows IUPAC guidelines to ensure unambiguous identification. The numbering of the substituents on the benzene ring is assigned to give the lowest possible locants.

This compound:

-

Structure:

A 2D representation of this compound.

Isomeric Consideration: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS: 1137869-91-0)

It is crucial to distinguish the target compound from its isomers, such as 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. While the same substituents are present, their positions on the benzene ring differ, leading to distinct chemical and physical properties.

Physicochemical Properties and Identifiers

| Identifier | Value | Source |

| CAS Number | 1137869-91-0 | ChemBK |

| Molecular Formula | C₇H₅BrFNO₃ | ChemBK |

| Molecular Weight | 250.02 g/mol | Biosynth |

| IUPAC Name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| SMILES | COC1=C(C(=CC(=C1)Br)F)[O-] | Biosynth |

| InChI | InChI=1S/C7H5BrFNO3/c1-12-7-5(9)4(8)2-6(10(13)14)3-7/h2-3H,1H3 | |

| Appearance | Light yellow crystalline solid | ChemBK |

| Melting Point | 60-62 °C | ChemBK |

| Boiling Point | 293.0±35.0 °C (Predicted) | ChemicalBook |

| Density | 1.716±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | ChemBK |

Synthesis and Mechanistic Insights

A specific, validated synthesis protocol for this compound is not prominently documented. However, a plausible synthetic route can be designed based on established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on highly substituted benzene rings.

Proposed Retrosynthetic Analysis:

A logical approach to the synthesis of this compound would involve a multi-step sequence, likely starting from a commercially available substituted aniline or phenol. The directing effects of the existing substituents are paramount in determining the regioselectivity of each step.

A plausible retrosynthetic pathway for the target compound.

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Nitration of a suitable precursor. The nitration of a disubstituted benzene ring would be a critical step. For instance, the nitration of a bromo-fluoro-methoxy-benzene derivative would require careful control of reaction conditions (e.g., using a mixture of nitric acid and sulfuric acid) to achieve the desired regioselectivity. The strongly deactivating nitro group would direct subsequent electrophilic attack to the meta position, while the activating methoxy group would direct to ortho and para positions. The interplay of these directing effects would be crucial.

-

Step 2: Introduction of the bromo group via Sandmeyer reaction. If starting from an appropriately substituted aniline, the Sandmeyer reaction would be a reliable method to introduce the bromine atom. This involves the diazotization of the amino group with nitrous acid followed by treatment with a copper(I) bromide solution.

-

Step 3: Methylation of a phenolic precursor. Alternatively, the synthesis could commence from a substituted phenol, with the methoxy group being introduced via Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Reactivity and Potential Applications

Polysubstituted nitrobenzenes are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group and the influence of the various substituents on the aromatic ring's reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of a suitable leaving group (like a halogen) by a nucleophile.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization followed by Sandmeyer reactions, amide bond formation, and the synthesis of various heterocyclic compounds.

-

Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

These reactive handles make this compound and its isomers valuable building blocks in the synthesis of:

-

Pharmaceuticals: The unique substitution pattern can be a key pharmacophore in the design of novel therapeutic agents.

-

Agrochemicals: These compounds can serve as precursors to new pesticides and herbicides.

-

Advanced Materials: The electronic properties imparted by the substituents can be exploited in the development of organic electronic materials.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the individual contributions of its functional groups.

-

¹H NMR: The proton NMR spectrum would be expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the substituents. A singlet corresponding to the methoxy protons would be expected in the upfield region (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-Br, C-F, C-O, and NO₂ functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the isomer 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS 1137869-91-0) and related compounds, the following precautions should be observed:

| Hazard Information | GHS Pictogram | Precautionary Statements |

| Harmful if swallowed | GHS07 (Exclamation Mark) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a synthetically valuable, yet under-characterized, building block for the development of complex organic molecules. While specific experimental data is sparse, this guide provides a comprehensive overview based on the known chemistry of its isomers and related compounds. The insights into its potential synthesis, reactivity, and predicted spectroscopic properties are intended to empower researchers in their pursuit of novel chemical entities in the pharmaceutical, agrochemical, and material science fields. As with any chemical, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted benzene derivatives are foundational scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a halogenated and nitrated anisole derivative. We will delve into the intricate interplay of steric hindrance and electronic effects that define its structure, supported by theoretical considerations and established experimental protocols for its characterization. This document serves as a technical resource, offering both foundational principles and practical methodologies for professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Conformational Analysis

This compound is a highly functionalized aromatic compound with potential applications as a versatile intermediate in organic synthesis.[1] The presence of four distinct substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic and steric environment on the benzene ring. Understanding the preferred three-dimensional arrangement, or conformation, of these substituents is paramount for predicting the molecule's physicochemical properties, reactivity, and potential interactions with biological targets.

Conformational analysis is a critical aspect of drug design and development, as the specific shape of a molecule can significantly influence its binding affinity to a receptor or enzyme.[2] For a polysubstituted benzene derivative like the one , the rotation of the methoxy and nitro groups relative to the plane of the benzene ring are the key conformational variables. This guide will explore the factors governing these rotational preferences and outline the experimental and computational techniques used to elucidate the most stable conformations.

Molecular Structure and Substituent Effects

The structure of this compound is characterized by a complex interplay of electronic and steric effects imparted by its substituents.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| IUPAC Name | This compound |

Electronic Effects: A Tug-of-War for Electron Density

The substituents on the benzene ring exert both inductive and resonance effects, which modulate the electron density of the aromatic system.[3]

-

Inductive Effects: The highly electronegative fluorine, bromine, and the oxygen of the methoxy group withdraw electron density through the sigma bonds. The nitro group is also strongly electron-withdrawing inductively.

-

Resonance Effects:

-

The methoxy group is a strong π-donor, delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. This effect increases the electron density at the ortho and para positions.

-

The nitro group is a powerful π-acceptor, withdrawing electron density from the ring through resonance. This delocalization creates a significant electron deficiency at the ortho and para positions.[4][5]

-

The fluorine and bromine atoms have a dual role; while they are inductively withdrawing, they can also donate electron density through resonance, although this effect is weaker compared to the methoxy group.

-

The net result of these competing electronic effects is a highly polarized aromatic ring, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.[6][7]

Steric Effects and Conformational Preferences

The spatial arrangement of the substituents around the benzene ring is largely dictated by steric hindrance. The bulky bromine atom and the methoxy and nitro groups in the 1, 2, and 3 positions create significant steric crowding. This steric strain is a primary determinant of the preferred rotational conformations of the methoxy and nitro groups.

Conformational Analysis: The Rotational Isomers

The two main degrees of conformational freedom in this compound are the rotation around the C₂-O(methoxy) bond and the C₅-N(nitro) bond.

Methoxy Group Conformation

For anisole and its derivatives, the methoxy group generally prefers a planar conformation where the methyl group is in the plane of the benzene ring.[8][9][10] This planarity maximizes the stabilizing resonance interaction between the oxygen lone pair and the aromatic π-system. However, in ortho-substituted anisoles, steric hindrance can force the methoxy group out of the plane. In the case of this compound, the presence of the bulky bromine atom at the ortho position (C₁) will likely lead to a non-planar (skewed) conformation for the methoxy group to alleviate steric clash.

Nitro Group Conformation

The nitro group in nitrobenzene also has a slight preference for a planar conformation to maximize resonance with the benzene ring.[11] However, the rotational barrier is relatively low. Steric hindrance from adjacent substituents can easily cause the nitro group to twist out of the plane of the ring. Given the substitution pattern of the title compound, it is likely that the nitro group will also adopt a non-planar conformation.

The following diagram illustrates the key rotational dynamics that determine the overall conformation of the molecule.

Caption: Conformational drivers in this compound.

Spectroscopic Characterization and Experimental Protocols

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be highly informative.

-

¹H NMR: The proton NMR spectrum will show signals for the two aromatic protons and the three protons of the methoxy group. The chemical shifts and coupling constants will provide information about the electronic environment and the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, confirming the substitution pattern.

-

¹⁹F NMR: Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is particularly useful for studying fluorinated compounds.[12][13] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which can be influenced by the conformation of the nearby methoxy group.[14][15]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling patterns to establish proton-proton and proton-fluorine connectivities.

-

Assign the signals in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding nuclei in the molecule.

-

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to confirm assignments and provide further structural insights.

-

The following diagram outlines the workflow for spectroscopic analysis.

Caption: Workflow for spectroscopic characterization.

Computational Modeling: A Theoretical Approach

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the stable conformations and properties of molecules.[16][17][18] Density Functional Theory (DFT) is a widely used method for this purpose.

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the C₂-O(methoxy) and C₅-N(nitro) bonds.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Analysis:

-

Compare the relative energies of the optimized conformers to identify the most stable one(s).

-

Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles.

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

NMR chemical shifts can also be calculated and compared with experimental data.

-

Table 2: Hypothetical DFT Calculation Results for Conformational Analysis

| Conformer | Dihedral Angle C₁-C₂-O-CH₃ (°) | Dihedral Angle C₄-C₅-N-O (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 85.2 | 35.8 | 0.00 |

| B | -92.5 | 36.1 | 0.05 |

| C | 84.9 | -145.3 | 1.20 |

| D | -91.8 | -144.9 | 1.25 |

Note: These are hypothetical values for illustrative purposes.

The following diagram illustrates a typical computational chemistry workflow.

Caption: Workflow for computational conformational analysis.

Crystallographic Analysis: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the molecular structure and conformation of a compound in the solid state.[19][20][21] Although a crystal structure for this compound is not publicly available at the time of writing, the following protocol outlines the general procedure.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[22]

-

Data Collection: Place the mounted crystal in a diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Synthesis and Reactivity Considerations

The synthesis of polysubstituted benzenes like the title compound typically involves a multi-step sequence of electrophilic aromatic substitution and/or nucleophilic aromatic substitution reactions.[23][24][25][26] The order of introduction of the substituents is crucial to achieve the desired regiochemistry, taking into account the directing effects of the groups already present on the ring.[1]

The conformation of this compound can influence its reactivity. For instance, the steric hindrance around the methoxy group, caused by its non-planar conformation, may affect reactions involving this group. Similarly, the orientation of the nitro group can impact its ability to activate the ring for nucleophilic aromatic substitution.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. The pronounced steric crowding due to the 1,2,3-substitution pattern likely forces both the methoxy and nitro groups into non-planar conformations relative to the benzene ring. A comprehensive understanding of its three-dimensional structure, achievable through a synergistic application of advanced spectroscopic techniques and computational modeling, is essential for its effective utilization as a building block in the development of new pharmaceuticals and functional materials. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers and scientists working with this and other complex polysubstituted aromatic compounds.

References

-

Williamson, R. T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Williamson, R. T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Williamson, R. T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

Domenicano, A., et al. (2002). Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

Taylor, R. (2002). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]

-

Sebastian, C. D., & Anilkumar, P. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. AIP Publishing. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

ResearchGate. (2003). Nitrobenzene rotational energy barrier: A survey of several ab initio methods. [Link]

-

van der Wijst, T., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

ResearchGate. (2020). Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. [Link]

-

Nobel Prize Outreach AB. (1969). The principles of conformational analysis. [Link]

-

Springer Nature Experiments. (2018). Results for "Single Crystal X-ray Diffraction". [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Allinger, N. L., et al. (1976). Conformational analysis. LXXIV. Phenol and anisole derivatives. The Journal of Organic Chemistry. [Link]

-

Priestley, M. D., & Smellie, A. (2003). Conformational analysis by intersection: CONAN. PubMed. [Link]

-

Unacademy. A Simple Note on Resonance Structures of Nitrobenzene. [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

Dixon, D. A., & Komornicki, A. (1992). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]

-

Numerade. Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂) is meta-directing and deactivating on the benzene ring. [Link]

-

Quora. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Can you explain why the NO2 group is meta directing towards electrophobic aromatic substitution? [Link]

-

Probert, M. (2019). A structural exploration of anisole accessed through extreme crystallisation conditions. Semantic Scholar. [Link]

- Google Patents. (1988).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. stpeters.co.in [stpeters.co.in]

- 4. A Simple Note on Resonance Structures of Nitrobenzene [unacademy.com]

- 5. atlas.org [atlas.org]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. excillum.com [excillum.com]

- 21. rigaku.com [rigaku.com]

- 22. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. fiveable.me [fiveable.me]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Characterization of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: A Technical Guide

Introduction

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of its five substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—on the benzene ring gives rise to a unique electronic and steric environment, dictating its reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is unequivocally achieved through the application of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of a complete, unified experimental dataset for this specific isomer in publicly accessible databases, this guide will present a combination of experimental data from a closely related isomer, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene , and a detailed predictive analysis for the title compound based on established spectroscopic principles. This approach not only offers a comprehensive characterization but also serves as a practical illustration of spectroscopic interpretation and prediction for complex substituted aromatic systems.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion.

-

Data Acquisition: Record the spectrum at room temperature. A typical experiment would involve acquiring 16-64 scans with a relaxation delay of 1-2 seconds.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | ~2-3 (meta, J_H6-F) and ~0.5-1 (meta, J_H6-H4) |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8-10 (ortho, J_H4-F) and ~0.5-1 (meta, J_H4-H6) |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region and one singlet in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.

-

Aromatic Protons (H-4 and H-6): The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents on the ring.[2][3] The nitro group at C-5 is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield. The methoxy group at C-2 is an electron-donating group, which would typically shield adjacent protons. The bromine and fluorine atoms also exert inductive and mesomeric effects.

-

H-4: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating methoxy group. The dominant effect will be the deshielding from the nitro group, placing its signal at a lower field (higher ppm). It will appear as a doublet of doublets due to coupling with the fluorine atom at C-3 (ortho coupling, typically 8-10 Hz) and a smaller coupling with H-6 (meta coupling, ~0.5-1 Hz).

-

H-6: This proton is ortho to the bromine atom and meta to both the nitro and fluoro groups. It is expected to be at a relatively higher field (lower ppm) compared to H-4. It will also appear as a doublet of doublets due to coupling with the fluorine atom at C-3 (meta coupling, ~2-3 Hz) and H-4 (meta coupling, ~0.5-1 Hz).

-

-

Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for methoxy groups attached to an aromatic ring.[4][5][6]

For comparison, the reported ¹H NMR data for the isomer 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in CDCl₃ is: δ 3.99 (s, 3H), 7.81 (d, J = 8.0 Hz, 1H), 7.28 (q, J = 8.0 Hz, 4.0 Hz, 1H), 7.89 (q, J = 8.0 Hz, 4.0 Hz, 1H)[7]. The complexity of the aromatic region in this isomer is due to a different substitution pattern and resulting coupling network.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

The ¹³C NMR spectrum would be acquired using a similar sample and instrument as for ¹H NMR, with the following considerations:

-

Acquisition Mode: A proton-decoupled ¹³C NMR experiment is standard to produce a spectrum with singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 150 - 155 |

| C-3 | 155 - 160 (doublet, ¹J_C-F) |

| C-4 | 120 - 125 |

| C-5 | 145 - 150 |

| C-6 | 115 - 120 |

| OCH₃ | 55 - 60 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[8][9][10][11][12]

-

C-1 (C-Br): The carbon attached to bromine will be shielded relative to an unsubstituted benzene carbon, with a predicted chemical shift in the range of 110-115 ppm.

-

C-2 (C-OCH₃): The carbon bearing the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom, appearing in the 150-155 ppm region.

-

C-3 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be the most deshielded of the ring carbons and will appear as a doublet due to one-bond coupling with the fluorine atom (¹J_C-F is typically large, around 240-260 Hz).

-

C-4: This carbon is expected to be in the more upfield region of the aromatic carbons.

-

C-5 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded, with a predicted chemical shift in the 145-150 ppm range.

-

C-6: This carbon will likely be found in the more shielded region of the aromatic carbons.

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a singlet in the aliphatic region, typically between 55 and 60 ppm.[4][5][6]

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted)

The IR spectrum can be obtained using either of the following methods:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~2950 - 2850 | Aliphatic C-H stretch (in OCH₃) | Medium-Weak |

| ~1550 - 1500 | Asymmetric NO₂ stretch | Strong |

| ~1360 - 1330 | Symmetric NO₂ stretch | Strong |

| ~1250 - 1200 | Aryl-O asymmetric stretch | Strong |

| ~1050 - 1000 | Aryl-O symmetric stretch | Strong |

| ~1200 - 1100 | C-F stretch | Strong |

| ~1000 - 600 | C-Br stretch | Medium-Strong |

Interpretation of the IR Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Nitro Group (NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.[13][14][15][16]

-

Methoxy Group (OCH₃): The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands. For aryl alkyl ethers, two distinct bands are expected: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.[4][5][6][17][18] The aliphatic C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.

-

Fluoro and Bromo Substituents: The C-F stretching vibration typically gives a strong absorption in the 1200-1100 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, in the 1000-600 cm⁻¹ range.

-

Aromatic Ring: The C-H stretching vibrations of the aromatic protons will be observed in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring will show several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol (Predicted)

Electron Ionization (EI) mass spectrometry would be a suitable technique for this compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum Data

| m/z | Ion | Interpretation |

| 251/253 | [M]⁺ | Molecular ion peak (characteristic 1:1 ratio for Br) |

| 221/223 | [M - NO]⁺ | Loss of nitric oxide |

| 205/207 | [M - NO₂]⁺ | Loss of a nitro group |

| 172 | [M - Br]⁺ | Loss of a bromine atom |

| 126 | [M - Br - NO₂]⁺ | Loss of bromine and a nitro group |

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 251 and 253, with a characteristic isotopic pattern of approximately 1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[19][20]

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or its components.[21]

-

A common fragmentation pathway is the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 205/207.

-

Loss of nitric oxide (NO, 30 Da) can also occur, leading to a fragment at m/z 221/223.

-

Cleavage of the C-Br bond would result in a fragment at m/z 172.

-

Further fragmentation could involve the loss of both the bromine atom and the nitro group, resulting in a fragment at m/z 126.

-

A plausible fragmentation pathway is illustrated below:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

For comparison, the ESI-MS data for the isomer 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene shows a [M+1]⁺ peak at m/z 252, which corresponds to the protonated molecule[7].

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on fundamental spectroscopic principles with comparative data from a closely related isomer, a detailed and scientifically grounded characterization of the molecule has been presented. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for researchers and scientists to identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols and visualizations further enhance the practical utility of this guide for professionals in drug development and chemical research.

References

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

- Zwiener, G., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of mass spectrometry : JMS, 38(4), 385–393.

-

Coates, J. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.

-

Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of mass spectrometry : JMS, 49(4), 314–323.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.

-

UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

- Ferguson, E. E., et al. (1954). VIBRATIONAL SPECTRA OF FLUORINATED AROMATICS. X. p-FLUOROCHLORO-, p- FLUOROBROMO-, AND p-FLUOROIODOBENZENE. The Journal of Chemical Physics, 22(8), 1464-1469.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

- Malfara, M., Jansen, A., & Tierney, J. (n.d.).

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, May 20). FT-IR spectroscopy and DFT calculations on fluorinated macromer diols: IR intensity and association properties. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 18. fiveable.me [fiveable.me]

- 19. savemyexams.com [savemyexams.com]

- 20. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive publicly available quantitative data for this specific molecule, this document leverages established principles of chemical solubility, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. This guide offers a robust framework for predicting, determining, and understanding the solubility of this compound in a range of common organic solvents, which is critical for optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is paramount. It directly influences critical process parameters, including reaction kinetics, crystallization, extraction, and chromatography.[1] An inadequate understanding of solubility can lead to suboptimal yields, purification challenges, and difficulties in formulation.

This compound is a substituted nitrobenzene derivative. The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring results in a molecule with moderate polarity. The interplay of these functional groups will govern its interactions with various organic solvents. This guide will provide the theoretical foundation and practical methodologies to elucidate the solubility profile of this important synthetic intermediate.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the individual bond dipoles of its substituents. The nitro group is strongly electron-withdrawing and highly polar, while the methoxy group is an electron-donating group. The halogen atoms (bromine and fluorine) are electronegative and contribute to the overall polarity. The aromatic ring itself is nonpolar. Therefore, the overall polarity of the molecule is a composite of these features.

Based on its structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are expected to be excellent solvents for this compound. These solvents possess high dielectric constants and can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents. The ability of these solvents to form hydrogen bonds may be less critical for this molecule, which lacks strong hydrogen bond-donating capabilities.

-

Lower Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.[3]

Data from a structurally similar compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, supports these predictions. It is reported to be very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] Another related compound, 5-Bromo-1-Fluoro-3-Methoxy-2-Nitrobenzene, is described as being soluble in alcohols, ethers, and ketones.[5]

Experimental Determination of Solubility: Methodologies and Protocols

Given the limited availability of specific quantitative data, experimental determination of the solubility of this compound is essential. The following section details robust and reliable methods for this purpose.

Gravimetric Method: The Gold Standard for Thermodynamic Solubility

The gravimetric method is a classical and highly accurate technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the mass of the dissolved solute by evaporating the solvent.

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. As a substituted nitroaromatic compound, it serves as a valuable intermediate in organic synthesis but requires meticulous handling due to its potential hazards.[1] This guide is intended to supplement, not replace, the supplier-specific Material Safety Data Sheet (MSDS), which must always be consulted prior to use.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted aromatic compound.[1] Its structure, featuring electron-withdrawing nitro and halogen groups, and an electron-donating methoxy group, dictates its reactivity and toxicological profile. The presence of these functional groups makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

While a specific CAS number for this exact isomer is not uniformly cited across major databases, related isomers have documented properties. Researchers must verify the CAS number with their supplier. For the closely related isomer 1-Bromo-3-fluoro-2-nitrobenzene , the CAS Number is 886762-70-5.[1][3]

Table 1: Physicochemical Data of Related Isomers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |

| Molecular Weight | 220.00 g/mol | [1][3] |

| Appearance | White to orange to green powder or lump | [1] |

| Melting Point | 38 - 42 °C (for 1-Bromo-3-fluoro-2-nitrobenzene) | [1] |

| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide.[4] | [4] |

| Storage | Store at 2 - 8 °C in a dry, cool, and well-ventilated place.[1][4] |[1][4] |

Hazard Identification and Toxicological Profile

Substituted nitrobenzenes as a class of compounds are known for their potential toxicity. The primary hazards associated with compounds like this compound are skin, eye, and respiratory irritation.[5][6] Although comprehensive toxicological data for this specific molecule is not widely available, the Globally Harmonized System (GHS) classifications for structurally similar compounds provide essential guidance.[7]

GHS Hazard Statements for Related Compounds:

Toxicological Implications: The causality behind these hazards lies in the reactivity of the aromatic ring system and the nitro group. Upon absorption, nitroaromatic compounds can interfere with cellular respiration and lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[8] While this is a known risk for nitrobenzene, the specific potential for this derivative requires further investigation. Chronic exposure to related compounds has been linked to effects on the spleen, liver, and kidneys in animal studies.[8][9] Therefore, minimizing exposure is paramount.

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. All work with this compound must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[6][10]

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is dictated by the specific handling procedure. The following diagram outlines a logical workflow for ensuring adequate protection.

Caption: Logical workflow for selecting appropriate PPE.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be used in addition to goggles when there is a significant risk of splashing.[10]

-

Skin Protection: Wear a laboratory coat and chemical-resistant, impervious gloves such as nitrile.[10][11] Gloves must be inspected before use, and proper removal technique (without touching the outer surface) must be employed to avoid skin contact.[3] For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[10]

-

Respiratory Protection: All handling should occur in a chemical fume hood.[10] If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with appropriate organic vapor cartridges approved by NIOSH (US) or CEN (EU).[3][11]

Safe Handling and Storage Protocols

Adherence to a strict handling protocol is the most effective way to prevent exposure.

Step-by-Step Handling Methodology:

-

Preparation: Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest eyewash station and safety shower.[12] Don all required PPE as determined by the workflow above.

-

Handling Solid Compound: Avoid the formation and inhalation of dust.[3][4] Use non-sparking tools for transfers.[4] Grounding and bonding equipment may be necessary to prevent static discharge.[13]

-

Creating Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Decontaminate all work surfaces and equipment.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14] Recommended storage is at refrigerated temperatures (2-8°C).[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Decision Workflow

Caption: Decision workflow for responding to emergencies.

First-Aid Measures:

-

Inhalation: Move the person into fresh air.[5][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11][15]

-

Skin Contact: Immediately take off contaminated clothing.[11] Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[3][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Consult a doctor.[11][15]

-

Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water and call a doctor or Poison Control Center immediately.[15] Never give anything by mouth to an unconscious person.[3][15]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][15]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be formed.[5]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Product: Dispose of this material by sending it to a licensed chemical destruction plant.[15] Do not contaminate water or discharge to sewer systems.[15]

-

Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning.[15] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[15]

References

-

MSDS of 1-bromo-3-fluoro-2-nitrobenzene - Capot Chemical. [Link]

-

1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. [Link]

-

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 57566644 - PubChem. [Link]

-

5-Bromo-1-Fluoro-3-Methoxy-2-Nitrobenzene - ChemBK. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Toxicological Profile for Nitrobenzene - NCBI Bookshelf. [Link]

-

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene - FedEx ® Fulfillment Login. [Link]

-

Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry. [Link]

-

Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. biosynth.com [biosynth.com]

- 7. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, with the Chemical Abstracts Service (CAS) number 179897-92-8 , is a highly functionalized aromatic compound that has emerged as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its applications in research and development, tailored for scientists and professionals in the chemical and pharmaceutical industries. The strategic placement of these functional groups allows for selective and sequential reactions, making it an invaluable intermediate in the construction of complex molecular architectures.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value |

| CAS Number | 179897-92-8[1] |

| Molecular Formula | C₇H₅BrFNO₃[1] |

| Molecular Weight | 250.02 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥97% or ≥98% |

| Synonyms | 2-Bromo-4-fluoro-6-nitroanisole, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene[1] |

While extensive, publicly available spectroscopic data is limited, some characterization information has been reported:

-

Mass Spectrometry (MS): m/z (ESI): 252 [M+1]⁺[1]

-

¹H NMR (CDCl₃): δ 3.99 (s, 3H), 7.28 (q, J = 8.0 Hz, 4.0 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.89 (q, J = 8.0 Hz, 4.0 Hz, 1H)[1]

Further comprehensive spectroscopic analysis, including ¹³C NMR, ¹⁹F NMR, and detailed mass spectral fragmentation, would be beneficial for unambiguous identification and quality control.

Commercial Availability and Suppliers

This compound (CAS: 179897-92-8) is commercially available from a number of specialized chemical suppliers. These companies typically offer the compound in various purities and quantities, catering to the needs of both academic research and industrial-scale synthesis.

| Supplier | Purity | Available Quantities |

| ChemScene | ≥98% | Gram to bulk quantities[1] |

| Sigma-Aldrich | ≥98% | Gram to multi-gram quantities |

| JieJie Group Co., Ltd. | Inquire | Custom synthesis available |

| Pharmaffiliates | Inquire | Reference standards[2] |

| Sinfoo Biotech | Inquire | Gram to kilogram quantities[3] |

Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and identity of the compound before use.

Synthesis of this compound: A Detailed Experimental Protocol

The most commonly cited synthetic route to this compound involves the methylation of the corresponding phenol.[1][4] This procedure is a classic Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

2-Bromo-4-fluoro-6-nitrophenol

-

Iodomethane (Methyl Iodide)

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Deionized water

-

4 N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4-fluoro-6-nitrophenol (1.0 equivalent) and potassium carbonate (1.2 equivalents) in anhydrous acetone.[1] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Addition of Methylating Agent: To the stirred suspension, add iodomethane (1.5 equivalents).[1] Iodomethane is a highly effective methylating agent in Sₙ2 reactions.

-

Reaction: Heat the reaction mixture to reflux at approximately 80°C for 22 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetone. Dilute the residue with ethyl acetate and water.[1]

-